Cas no 91039-56-4 (4H-1,2,4-TRIAZOLE, 3-METHYL-)

4H-1,2,4-TRIAZOLE, 3-METHYL- structure
4H-1,2,4-TRIAZOLE, 3-METHYL- structure
Product Name:4H-1,2,4-TRIAZOLE, 3-METHYL-
CAS No:91039-56-4
MF:C3H5N3
MW:83.0918996334076
CID:3315286
PubChem ID:305560
Update Time:2025-04-21

4H-1,2,4-TRIAZOLE, 3-METHYL- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-TRIAZOLE, 3-METHYL-
    • BCP08231
    • 5-methyl-1H-1,2,4-triazole
    • 1H-1,2,4-Triazole, 5-methyl-
    • AC-25500
    • EN300-59689
    • UNII-CU58ZCY8DD
    • 7170-01-6
    • AKOS005073481
    • 3-Methyl-1H-1,2,4-trizole
    • 3-Methyl-1,2,4-1H-triazole
    • SB40511
    • CHEMBL1935517
    • M3178
    • BP-20323
    • 1H-1,4-Triazole, 3-methyl-
    • 3-Methyl-1H-1,2,4-triazole, AldrichCPR
    • 1H-1,2,4-Triazole, 3-methyl-
    • AKOS032949755
    • 3-Methyl-1,4-triazole
    • FD9029
    • 1,2,4-Triazole, 3-methyl-
    • NSC 202575
    • InChI=1/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6
    • NSC202575
    • NSC-202575
    • DB-006487
    • CS-M1664
    • CU58ZCY8DD
    • 5-methyl-1 h -1,2,4-triazole
    • s-Triazole, 3-methyl-
    • 124TRIAZOLE3METHYL
    • MFCD00233931
    • 3-methyl-1,2,4-triazol
    • 3-METHYL-1H-[1,2,4]TRIAZOLE
    • methyl 4h [1,2,4]triazol
    • 3-Methyl-4H-1,2,4-triazole
    • 1H-pyrazol-1-ylmethanol
    • 843-907-4
    • AKOS005168310
    • 615-326-4
    • 91039-56-4
    • ALBB-013548
    • STK352872
    • 3-Methyl-1H-1,2,4-triazole
    • DTXSID70878692
    • SY025686
    • AB01178394-03
    • Z939944658
    • 3-Methyl-1H-1 pound not2 pound not4-triazole
    • 3-Methyl-4H-1,4-triazole
    • MS-2909
    • NCGC00342622-01
    • DB-379362
    • 3-Methyl-1,2,4-triazole
    • Inchi: 1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
    • InChI Key: PZKFSRWSQOQYNR-UHFFFAOYSA-N
    • SMILES: N1C(C)=NC=N1

Computed Properties

  • Exact Mass: 83.048347172Da
  • Monoisotopic Mass: 83.048347172Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 45.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 41.6Ų
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